Buserelin
CAS No.: 57982-77-1
VCID: VC0193263
Molecular Formula: C62H90N16O15
Molecular Weight: 1299.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Buserelin, also known under the brand name Suprefact, is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist . It is primarily used in the treatment of hormone-dependent advanced carcinoma of the prostate gland in males and endometriosis in females . Additionally, buserelin is used for other conditions such as premenopausal breast cancer, uterine fibroids, early puberty, and in assisted reproduction for female infertility . It has applications in veterinary medicine as well . Buserelin is typically administered as a nasal spray three times a day but is also available as a solution or implant for injection . Chronic administration of buserelin can result in a sustained inhibition of gonadotropin production, which suppresses ovarian and testicular steroidogenesis, ultimately reducing circulating levels of gonadotropin and gonadal steroids . As a gonadotropin-releasing hormone (GnRH) agonist, buserelin stimulates the pituitary gland's GnRH receptor . This stimulation initially leads to an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels . However, chronic use desensitizes the GnRH receptor, reducing gonadotropin production and subsequently decreasing the production of testosterone in men and estrogen in women . This mechanism makes it effective in treating hormone-responsive cancers and estrogen-dependent conditions . Buserelin was first patented in 1974 and approved for medical use in 1985 . While not available in the United States, it is widely marketed in other countries, including the United Kingdom and Canada . Buserelin is one of two medically used GnRH analogs available as a nasal spray, the other being nafarelin . Nafarelin shares a similar mechanism of action, acting as a GnRH agonist to suppress sex hormone production . Side effects of buserelin are related to sex hormone deprivation and can include symptoms of low testosterone and estrogen levels, such as hot flashes, sexual dysfunction, and vaginal atrophy . Clinical studies have demonstrated buserelin's efficacy in managing prostate cancer and endometriosis, often showing comparable results to traditional treatments like orchidectomy while presenting a favorable adverse effect profile . |
---|---|
CAS No. | 57982-77-1 |
Product Name | Buserelin |
Molecular Formula | C62H90N16O15 |
Molecular Weight | 1299.5 g/mol |
IUPAC Name | acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 |
Standard InChIKey | PYMDEDHDQYLBRT-DRIHCAFSSA-N |
SMILES | CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Canonical SMILES | CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | BUSERELIN; 57982-77-1; Etilamide; Acetate, Buserelin; Bigonist; Buserelin; Buserelin Acetate; HOE 766; HOE-766; HOE766; Profact; Receptal; Suprecur; Suprefact; Tiloryth(d-ser(bu(supt)(sup6)))-lh-rh(1-9)nonapeptide-ethylamide; (d-ser(tbu)(sup6)-ea(sup10))-lhrh; (d-ser(tbu)(sup6)-ea(sup10))-luteinizinghormone-releasinghormon; (d-ser(tbu)(sup6)-ea(sup10))-luteinizinghormone-releasinghormone; d-ser(tbu(sup6))-lh-rh-(1-9)-nonape |
Reference | 1: Dordas-Perpinyà M, Normandin L, Dhier T, Terris H, Cochard A, Frilley C, Huiban F, Bruyas JF. Single injections of triptorelin or buserelin acetate in saline solution induce ovulation in mares the same as a single injection of hCG. Reprod Domest Anim. 2020 Jan 13. doi: 10.1111/rda.13632. [Epub ahead of print] PubMed PMID: 31930759. 2: Manjarín R, Kirkwood RN, Ngula J, Martinez-Pastor F, Alegre B, Domínguez JC. Effect of Oxytocin, Cloprostenol or Buserelin in Semen Doses on Sow Fertility. Animals (Basel). 2019 Sep 29;9(10). pii: E746. doi: 10.3390/ani9100746. PubMed PMID: 31569532; PubMed Central PMCID: PMC6827092. 3: Mizera A, Kuczaj M, Szul A, Jędraszczyk J. Effect of addition of buserelin acetate to the extender on motility and viability of bovine spermatozoa. Anim Biotechnol. 2019 Apr;30(2):99-104. doi: 10.1080/10495398.2018.1521821. Epub 2018 Dec 31. PubMed PMID: 30595097. 4: Borș SI, Ibănescu I, Creangă Ș, Borș A. Reproductive performance in dairy cows with cystic ovarian disease after single treatment with buserelin acetate or dinoprost. J Vet Med Sci. 2018 Jul 18;80(7):1190-1194. doi: 10.1292/jvms.17-0690. Epub 2018 May 30. PubMed PMID: 29848852; PubMed Central PMCID: PMC6068299. 5: Mohamad NV, Soelaiman IN, Chin KY. Effects of tocotrienol from Bixa orellana (annatto) on bone histomorphometry in a male osteoporosis model induced by buserelin. Biomed Pharmacother. 2018 Jul;103:453-462. doi: 10.1016/j.biopha.2018.04.083. Epub 2018 Apr 24. PubMed PMID: 29674281. 6: Mohamad NV, Ima-Nirwana S, Chin KY. Effect of tocotrienol from Bixa orellana (annatto) on bone microstructure, calcium content, and biomechanical strength in a model of male osteoporosis induced by buserelin. Drug Des Devel Ther. 2018 Mar 16;12:555-564. doi: 10.2147/DDDT.S158410. eCollection 2018. PubMed PMID: 29588572; PubMed Central PMCID: PMC5859897. 7: Mohamad NV, Ima-Nirwana S, Chin KY. The effects of gonadotropin-releasing hormone agonist (buserelin) and orchidectomy on bone turnover markers and histomorphometry in rats. Aging Male. 2018 Mar 1:1-8. doi: 10.1080/13685538.2018.1446075. [Epub ahead of print] PubMed PMID: 29495911. 8: Calvez ML, Benz N, Huguet F, Saint-Pierre A, Rouillé E, Coraux C, Férec C, Kerbiriou M, Trouvé P. Buserelin alleviates chloride transport defect in human cystic fibrosis nasal epithelial cells. PLoS One. 2017 Nov 16;12(11):e0187774. doi: 10.1371/journal.pone.0187774. eCollection 2017. PubMed PMID: 29145426; PubMed Central PMCID: PMC5690610. 9: Piepenbrink A, Failing K, Riesenbeck A, Schmid P, Hoffmann B. [Downregulation of LH in the bitch after application of the GnRH-agonist buserelin as a slow-release implant]. Tierarztl Prax Ausg K Kleintiere Heimtiere. 2017 Jun 20;45(3):147-152. doi: 10.15654/TPK-160790. Epub 2017 May 3. German. PubMed PMID: 28466954. 10: Khadivi B, Peirouvi T, JavanmardI MZ, Rasmi Y. Short-term buserelin administration induces apoptosis and morphological changes in adult rat testes. Acta Cir Bras. 2017 Feb;32(2):140-147. doi: 10.1590/s0102-865020170206. PubMed PMID: 28300875. |
PubChem Compound | 50224 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume